molecular formula C20H18N2O4 B2579997 2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid CAS No. 313957-43-6

2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid

Cat. No.: B2579997
CAS No.: 313957-43-6
M. Wt: 350.374
InChI Key: GTRXDLWUVNCUFR-UVZCHINQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
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Scientific Research Applications

Metabolic Products from Microorganisms

Compounds structurally related to 2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid, such as phenylpentadienamides, have been isolated from Streptomyces sp. These metabolites, including 5-(4-aminophenyl)penta-2,4-dienamide, exhibit configurations that suggest potential biological activities, characterized through electrospray and tandem MS, and HPLC/MS techniques (Potterat et al., 1994).

Anticancer Properties

Derivatives of benzamides, similar to the compound , have been synthesized and evaluated for anticancer properties. The study utilized o-phenylenediamine and naphthalene-1-acetic acid/2-naphthoxyacetic acid as starting materials, leading to compounds that showed significant activity against various cancer cell lines, indicating the potential of such structures in anticancer research (Salahuddin et al., 2014).

Pharmaceutical and Imaging Applications

Research on derivatives of benzamidoacetic acid has also explored their potential in pharmaceutical and imaging applications. The synthesis of 2-R1-2-(4-(2-fluoroethoxy)benzamido)acetate derivatives, evaluated in tumor-bearing mice, showcases the relevance of such compounds in developing novel imaging agents for cancer detection (Yong He et al., 2011).

Analytical Chemistry and Material Science

Studies on the dimerization of cinnamic acids and esters, which share structural motifs with this compound, have implications for material science and analytical chemistry. These processes provide insights into the synthesis of novel compounds with potential applications in materials science (Al-Farhan et al., 1992).

Interactions with Biological Molecules

The interaction of carboxamide derivatives of amino acids with proteins like BSA, involving compounds such as 2-benzamido acetic acid derivatives, highlights the significance of these molecules in understanding drug-protein interactions. Such studies are crucial for drug design and pharmacokinetics (Thakare et al., 2018).

Biochemical Analysis

Biochemical Properties

2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenase and enoyl-CoA hydratase . These interactions are crucial for the compound’s role in modulating metabolic pathways and influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the Akt signaling pathway, leading to enhanced glucose uptake in adipocytes . Additionally, it affects gene expression by upregulating genes involved in lipid metabolism and downregulating inflammatory cytokines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting or activating their functions. For instance, it inhibits the activity of enoyl-CoA hydratase, leading to the accumulation of unsaturated fatty acids . This inhibition alters the metabolic flux and affects cellular energy homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods. Long-term studies have shown that it can cause sustained changes in cellular function, such as prolonged activation of the Akt signaling pathway and persistent alterations in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it enhances metabolic activity and improves glucose uptake without causing adverse effects . At high doses, it can lead to toxic effects, such as liver damage and oxidative stress . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, influencing the β-oxidation of fatty acids . This interaction affects the levels of metabolites and alters the metabolic flux, impacting cellular energy production and lipid metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is rapidly absorbed and distributed to various tissues, including the liver, brain, and adipose tissue . The compound’s localization and accumulation in these tissues are crucial for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in fatty acid metabolism . This subcellular localization is essential for its role in modulating metabolic pathways and influencing cellular energy homeostasis.

Properties

IUPAC Name

2-[[(2E,4E)-2-benzamido-5-phenylpenta-2,4-dienoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-18(24)14-21-20(26)17(13-7-10-15-8-3-1-4-9-15)22-19(25)16-11-5-2-6-12-16/h1-13H,14H2,(H,21,26)(H,22,25)(H,23,24)/b10-7+,17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRXDLWUVNCUFR-UVZCHINQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C(=O)NCC(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C(=O)NCC(=O)O)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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